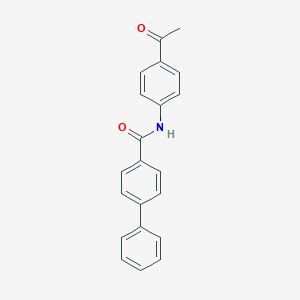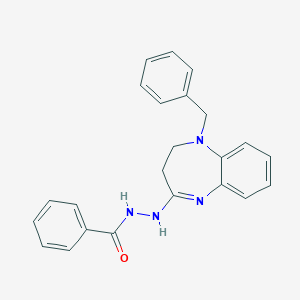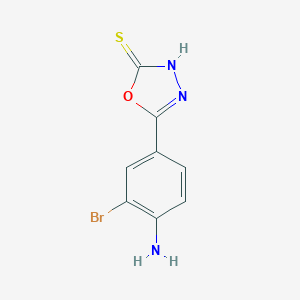
N-(4-acetylphenyl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-biphenylcarboxamide, commonly known as BPAC, is a chemical compound that is widely used in scientific research. It is a member of the class of amides and has a molecular formula of C20H17NO2. BPAC is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of BPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BPAC has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs has been shown to have anticancer effects.
Biochemical and Physiological Effects:
BPAC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPAC has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, BPAC has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
BPAC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. BPAC is also stable under various conditions, making it suitable for long-term storage. However, BPAC has some limitations for lab experiments. It is sparingly soluble in water, which may limit its use in aqueous solutions. In addition, BPAC has not been extensively studied in vivo, which may limit its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the research on BPAC. One direction is to study the in vivo effects of BPAC in animal models. This will provide a better understanding of the pharmacokinetics and pharmacodynamics of BPAC and its potential applications in the treatment of various diseases. Another direction is to explore the use of BPAC as a fluorescent probe for the detection of other amyloidogenic proteins. This may lead to the development of new diagnostic tools for neurodegenerative diseases. Finally, the synthesis of new derivatives of BPAC with improved properties and activities may lead to the development of new drugs with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
BPAC has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. BPAC has also been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BPAC has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Eigenschaften
Molekularformel |
C21H17NO2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H17NO2/c1-15(23)16-11-13-20(14-12-16)22-21(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3,(H,22,24) |
InChI-Schlüssel |
RTOMUFLVUUQGRB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)





![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)